molecular formula C7H11F2NO2 B1373083 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid CAS No. 1240529-10-5

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No.: B1373083
CAS No.: 1240529-10-5
M. Wt: 179.16 g/mol
InChI Key: QKHFDEBCLOAUQX-UHFFFAOYSA-N
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Description

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid is a fluoride analog that plays a significant role in the synthesis of various chemical compounds, including insecticides, herbicides, and fungicides . Its unique structure, featuring a cyclohexane ring with two fluorine atoms and an amino group, makes it a valuable compound in both research and industrial applications.

Preparation Methods

The synthesis of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Material: The process begins with a suitable cyclohexane derivative.

    Fluorination: Introduction of fluorine atoms into the cyclohexane ring is achieved using fluorinating agents under controlled conditions.

    Amination: The amino group is introduced through a reaction with an appropriate amine source.

    Carboxylation: The carboxylic acid group is added via carboxylation reactions, often using carbon dioxide or other carboxylating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as catalytic processes and high-pressure reactions .

Chemical Reactions Analysis

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Common reagents include halides and sulfonates.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products, depending on the reaction environment.

Major products formed from these reactions include various fluorinated derivatives, which are valuable in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in various physiological responses .

Comparison with Similar Compounds

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-Amino-4-fluorocyclohexane-1-carboxylic acid: This compound has only one fluorine atom, which may result in different chemical and biological properties.

    1-Amino-4,4-dichlorocyclohexane-1-carboxylic acid: The presence of chlorine atoms instead of fluorine can significantly alter its reactivity and applications.

    1-Amino-4,4-difluorocyclohexane-1-sulfonic acid:

The uniqueness of this compound lies in its dual fluorine atoms, which impart distinct properties, making it a valuable compound for diverse applications .

Properties

IUPAC Name

1-amino-4,4-difluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2/c8-7(9)3-1-6(10,2-4-7)5(11)12/h1-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHFDEBCLOAUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(C(=O)O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240529-10-5
Record name 1-amino-4,4-difluorocyclohexanecarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under nitrogen gas, 4.10 g of the compound of Example 2A were suspended in 100 ml of 30% strength aqueous potassium hydroxide solution, and the mixture was stirred at reflux overnight. The mixture was concentrated to about 25% of the volume and, at 0-10° C., adjusted to pH 5.5 using concentrated aqueous hydrogen chloride solution. The solution was concentrated and dried. The residue (4.30 g) was used directly for the esterification.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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